
2,6-Difluoro-3-hydroxycyclohex-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Difluoro-3-hydroxycyclohex-2-en-1-one is an organic compound with the molecular formula C6H6F2O2 and a molecular weight of 148.11 g/mol . This compound is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a cyclohexene ring. It is commonly used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-3-hydroxycyclohex-2-en-1-one typically involves the fluorination of cyclohexene derivatives followed by hydroxylation. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selective fluorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These methods ensure high yield and purity of the compound. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) is common to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Difluoro-3-hydroxycyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form a cyclohexanol derivative.
Substitution: The fluorine atoms can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of 2,6-difluorocyclohex-2-en-1-one or 2,6-difluorocyclohex-2-en-1-carboxylic acid.
Reduction: Formation of 2,6-difluorocyclohexanol.
Substitution: Formation of 2,6-diaminocyclohex-2-en-1-one or 2,6-dithiocyclohex-2-en-1-one.
Applications De Recherche Scientifique
2,6-Difluoro-3-hydroxycyclohex-2-en-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 2,6-Difluoro-3-hydroxycyclohex-2-en-1-one involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The fluorine atoms enhance the compound’s binding affinity and stability, making it a potent inhibitor. The hydroxyl group can form hydrogen bonds with amino acid residues in the enzyme, further stabilizing the enzyme-inhibitor complex .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dichloro-3-hydroxycyclohex-2-en-1-one: Similar structure but with chlorine atoms instead of fluorine.
2,6-Dibromo-3-hydroxycyclohex-2-en-1-one: Similar structure but with bromine atoms instead of fluorine.
2,6-Difluoro-3-methoxycyclohex-2-en-1-one: Similar structure but with a methoxy group instead of a hydroxyl group.
Uniqueness
2,6-Difluoro-3-hydroxycyclohex-2-en-1-one is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased electronegativity and stability. The hydroxyl group also contributes to its reactivity and potential for forming hydrogen bonds, making it a versatile compound in various chemical and biological applications .
Propriétés
Formule moléculaire |
C6H6F2O2 |
|---|---|
Poids moléculaire |
148.11 g/mol |
Nom IUPAC |
2,4-difluoro-3-hydroxycyclohex-2-en-1-one |
InChI |
InChI=1S/C6H6F2O2/c7-3-1-2-4(9)5(8)6(3)10/h3,10H,1-2H2 |
Clé InChI |
HEEHIZGGBPZBPH-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)C(=C(C1F)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


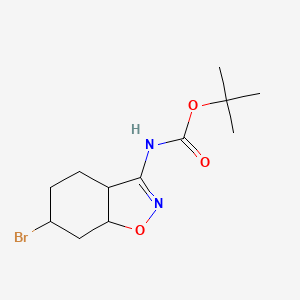
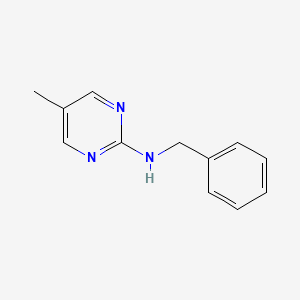
![5-chloro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}thiophene-2-carboxamide](/img/structure/B12272539.png)
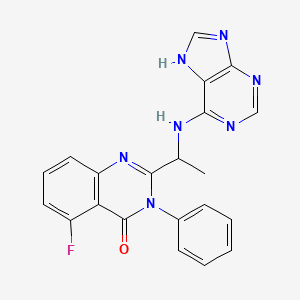
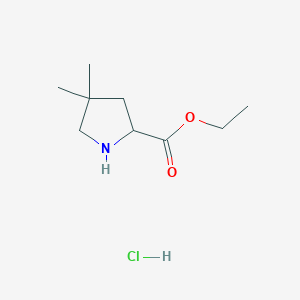
![5-Chloro-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B12272557.png)
![(1R,6S)-9-oxa-3-azabicyclo[4.2.1]nonane](/img/structure/B12272565.png)
![N-(3-chlorophenyl)-2-{[8-(trifluoromethyl)[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl}acetamide](/img/structure/B12272575.png)
![4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B12272581.png)
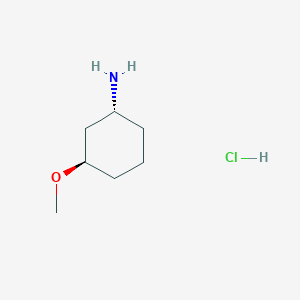

![1-{[1-(3,4-dimethoxybenzenesulfonyl)azetidin-3-yl]methyl}-2-methyl-1H-imidazole](/img/structure/B12272592.png)
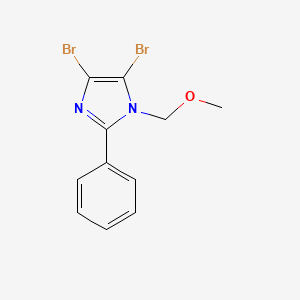
![1-[1-(5-bromopyridine-3-carbonyl)azetidin-3-yl]-2-tert-butyl-1H-1,3-benzodiazole](/img/structure/B12272608.png)
